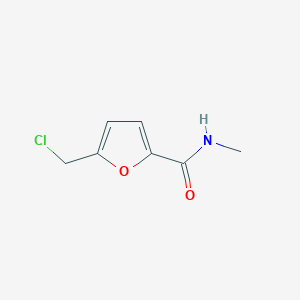

5-(Chloromethyl)-N-methyl-2-furamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRYTIQPUGMLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672460 | |

| Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872358-20-8 | |

| Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-(Chloromethyl)-N-methyl-2-furamide" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)-N-methyl-2-furamide

Introduction

This compound is a substituted furan derivative of significant interest in medicinal chemistry and drug development. The furan scaffold is a key structural motif in numerous biologically active compounds, and the presence of a reactive chloromethyl group at the 5-position, coupled with an N-methylamide at the 2-position, makes this molecule a versatile building block for the synthesis of more complex pharmaceutical intermediates. This guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, grounded in established chemical principles and supported by peer-reviewed literature. The primary pathway detailed herein leverages the biomass-derived platform chemical 5-(Chloromethyl)furfural (CMF), highlighting a sustainable approach to this valuable compound.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from 5-(Chloromethyl)furfural (CMF). This strategy is predicated on two core transformations:

-

Oxidation of the Aldehyde: The formyl group of CMF is selectively oxidized to an acyl chloride, a highly reactive carboxylic acid derivative. This circumvents the need to isolate the corresponding carboxylic acid, streamlining the process.

-

Amidation: The resulting acyl chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), undergoes nucleophilic acyl substitution with methylamine to yield the target N-methyl amide.

This pathway is advantageous due to its high efficiency, use of a renewable starting material, and straightforward reaction conditions.

Experimental Section

Step 1: Synthesis of 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC)

The initial step involves the direct oxidation of 5-(Chloromethyl)furfural (CMF) to its corresponding acyl chloride. This transformation is efficiently accomplished using tert-butyl hypochlorite (t-BuOCl), an inexpensive and readily prepared oxidizing agent.[1]

Causality and Mechanistic Insights: The use of t-BuOCl for the conversion of aldehydes to acyl chlorides is a well-established method.[1] The reaction proceeds via a radical mechanism. t-BuOCl serves as a source of chlorine radicals which initiate a chain reaction, ultimately converting the aldehyde's C-H bond to a C-Cl bond, forming the acyl chloride. This direct conversion is highly advantageous as it avoids the isolation of the carboxylic acid intermediate, which would require a subsequent chlorination step (e.g., with thionyl chloride), thus improving the overall atom economy and efficiency of the synthesis. The reaction is typically performed neat or in a suitable inert solvent.

Detailed Experimental Protocol:

-

Reagent Preparation: Tert-butyl hypochlorite can be freshly prepared from commercial bleach and tert-butanol.[1]

-

Reaction Setup: In a round-bottomed flask protected from light (e.g., wrapped in aluminum foil), 5-(Chloromethyl)furfural (CMF) is combined with a molar excess of tert-butyl hypochlorite.

-

Conditions: The mixture is stirred vigorously at room temperature. The reaction progress can be monitored by NMR or TLC. A typical reaction time is 24 hours.[2]

-

Work-up and Isolation: After the reaction is complete, the volatile components, including excess t-BuOCl and byproducts, are removed under reduced pressure. The resulting crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) is often of sufficient purity to be used directly in the subsequent step without further purification.[2][3] This is a significant advantage, as acyl chlorides can be sensitive to hydrolysis during chromatographic purification.

Quantitative Data Summary:

| Parameter | Value/Condition | Source |

| Starting Material | 5-(Chloromethyl)furfural (CMF) | [1] |

| Reagent | tert-Butyl hypochlorite (t-BuOCl) | [1] |

| Temperature | Room Temperature to 50 °C | [1][3] |

| Reaction Time | 24 hours | [2] |

| Yield | ~85% (in situ NMR) | [3] |

Step 2: Synthesis of this compound

In the final step, the highly reactive CMFCC intermediate is reacted with methylamine to form the target amide via a nucleophilic acyl substitution reaction.

Causality and Mechanistic Insights: Acyl chlorides are powerful electrophiles. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the carbonyl carbon of CMFCC. This addition is followed by the elimination of a chloride ion, which is an excellent leaving group. A base, either an excess of methylamine or a non-nucleophilic base like triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This prevents the protonation of the methylamine reactant, which would render it non-nucleophilic.

Detailed Experimental Protocol:

-

Reaction Setup: The crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) from the previous step is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask equipped with a stirring mechanism and cooled in an ice bath (0 °C).

-

Reagent Addition: A solution of methylamine (e.g., 40% in water, or as a solution in THF or ethanol) is added dropwise to the stirred solution of CMFCC. At least two equivalents of methylamine are required—one to act as the nucleophile and one to act as the base to scavenge the HCl byproduct. Alternatively, one equivalent of methylamine and one equivalent of a tertiary amine base can be used.

-

Conditions: The reaction is typically stirred at 0 °C for a period and then allowed to warm to room temperature to ensure completion. The progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to yield pure this compound.

Visualization of the Synthesis Workflow

Caption: Overall synthesis pathway from CMF to the target amide.

Alternative Synthetic Route

An alternative, albeit potentially less direct, pathway involves the initial formation of the amide followed by chlorination.

-

Amidation of a Precursor: Starting with 5-(hydroxymethyl)-2-furoic acid, one could first perform an amidation reaction with methylamine using standard peptide coupling reagents (e.g., EDC, DCC) to form 5-(hydroxymethyl)-N-methyl-2-furamide.

-

Chlorination: The hydroxymethyl group would then be converted to the target chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

While viable, this route requires an additional step for activating the carboxylic acid and introduces a potentially harsh chlorination step that could affect the amide functionality. The CMF-based route is generally more convergent and efficient.

Caption: Alternative synthesis involving amidation before chlorination.

Conclusion

The synthesis of this compound is most effectively achieved via a two-step sequence commencing with the biomass-derived platform molecule 5-(Chloromethyl)furfural. The direct oxidation of CMF to 5-(chloromethyl)furan-2-carbonyl chloride followed by amidation with methylamine represents a highly efficient, convergent, and scalable route. This technical guide provides the foundational principles and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this key furan-based building block.

References

-

Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3737–3739. Available from: [Link]

-

Alonso-Carrión, S. J., et al. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Catalysts, 12(1), 117. Available from: [Link]

- Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry.

-

Dutta, S., et al. (2021). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl chloride. ResearchGate. Available from: [Link]

-

Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. Available from: [Link]

-

Abreu, I., et al. (2017). Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). Molecules, 22(2), 323. Available from: [Link]

-

Abreu, I., et al. (2017). Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-N-methyl-2-furamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-N-methyl-2-furamide is a substituted furan derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of more complex molecules. Its structural similarity to other biologically active furan-containing compounds suggests its potential utility in the design of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a critical resource for researchers working with this compound.

While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide synthesizes information from available commercial sources, data on analogous compounds, and predictive models to offer a robust profile. Understanding these properties is paramount for its effective handling, characterization, and application in synthetic chemistry and drug discovery workflows.

Chemical Identity and Structure

Proper identification is the cornerstone of any chemical research. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | N/A |

| CAS Number | 872358-20-8 | [1] |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.60 g/mol | [1] |

| Canonical SMILES | CNC(=O)c1oc(C)cc1 | N/A |

| InChI Key | N/A | N/A |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for predicting its behavior in various experimental settings, including reaction conditions, formulation, and biological systems.

Predicted Physicochemical Data

Due to the limited availability of experimentally determined data for this compound, the following table presents predicted values for key physicochemical parameters. These predictions are based on computational models and data from structurally similar compounds.

| Property | Predicted Value | Notes |

| Melting Point | Not available | Likely a low-melting solid or an oil at room temperature. |

| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polar functional groups. |

| Solubility | Not available | Expected to have moderate solubility in polar organic solvents and limited solubility in water. |

| LogP (Octanol-Water Partition Coefficient) | Not available | The presence of both polar (amide) and nonpolar (chloromethyl, furan ring) groups suggests a moderate LogP value. |

| pKa | Not available | The amide proton is weakly acidic. |

It is strongly recommended that these predicted values be confirmed through experimental determination.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral features are outlined below based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a doublet for the N-methyl protons, a singlet for the chloromethyl protons, and two doublets for the furan ring protons. The chemical shifts would be influenced by the electron-withdrawing effects of the amide and chloromethyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals are expected for each of the seven carbon atoms, including the carbonyl carbon of the amide, the carbons of the furan ring, the chloromethyl carbon, and the N-methyl carbon.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, C=O stretch of the amide, and C-Cl stretch.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.60 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Experimental Protocols for Physicochemical Property Determination

For researchers synthesizing or working with this compound, the following are standard experimental protocols for determining its key physicochemical properties.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Step-by-Step Methodologies

a) Melting Point Determination (Using a Digital Melting Point Apparatus):

-

Ensure the apparatus is calibrated using appropriate standards.

-

Finely powder a small, dry sample of the purified compound.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a heating ramp rate (e.g., 1-2 °C/minute) for a precise measurement.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

b) Solubility Assessment (Qualitative):

-

To a series of small test tubes, add approximately 10 mg of the compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution. Classify as freely soluble, sparingly soluble, or insoluble.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.

-

Process the data (phasing, baseline correction, and integration).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by the chloromethyl group, which is a good leaving group and susceptible to nucleophilic substitution reactions. This makes it a useful intermediate for introducing the N-methyl-2-furamide moiety into larger molecules. The furan ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the amide and chloromethyl groups would deactivate the ring.

Safety and Handling

Given the presence of a chloromethyl group, this compound should be handled with caution as it is potentially a lachrymator and an alkylating agent. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for handling similar compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. While a complete experimental dataset is yet to be published, the information presented herein serves as a valuable resource for researchers, enabling safer handling, informed experimental design, and a deeper understanding of this promising compound. Further research to experimentally validate the predicted properties and explore the synthetic utility of this compound is highly encouraged.

References

[1] CP Lab Safety. (n.d.). This compound, 95% Purity, C7H8ClNO2, 5 grams. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-(Chloromethyl)-N-methyl-2-furamide (CAS 872358-20-8): Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Chloromethyl)-N-methyl-2-furamide is a functionalized heterocyclic compound that serves as a valuable and reactive intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a furan core, a reactive chloromethyl group, and an N-methylamide moiety, presents a unique combination of features for the development of novel molecular entities. The furan ring is a prevalent scaffold in numerous biologically active compounds, while the chloromethyl group provides a key reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic strategy from biomass-derived precursors, and explores its potential applications as a versatile building block in the design and discovery of new therapeutic agents.

Introduction: The Strategic Value of the Furan Scaffold

The furan ring system is a cornerstone structural motif in a multitude of natural products and synthetic pharmaceuticals, prized for its unique electronic properties and ability to act as a bioisosteric replacement for phenyl and other aromatic rings.[1] The strategic functionalization of this scaffold is paramount in drug discovery. This compound (CAS 872358-20-8) emerges as a particularly useful building block due to three key structural elements:

-

The Furan Core: A five-membered aromatic heterocycle that imparts specific conformational and electronic properties to a molecule.

-

The C5-Chloromethyl Group: A highly reactive electrophilic site, ideal for covalent modification and the introduction of diverse side chains via reaction with nucleophiles. This makes it an excellent linker for attaching the furan scaffold to other pharmacophoric elements.[2]

-

The C2-N-methylamide Group: This group influences the molecule's physicochemical properties, such as solubility, hydrogen bonding capacity, and metabolic stability. The presence of a methyl group on the amide nitrogen can have profound effects on a compound's biological activity and pharmacokinetic profile, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[3]

This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge to effectively utilize it in their synthetic and drug development programs.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 872358-20-8 | [4][5][6] |

| Molecular Formula | C₇H₈ClNO₂ | [4][5] |

| Molecular Weight | 173.60 g/mol | [4][6] |

| Synonyms | 5-(chloromethyl)-N-methylfuran-2-carboxamide, 2-Furancarboxamide, 5-(chloromethyl)-N-methyl- | [4][7] |

| Categorization | Organic Building Block, Amide, Halide | [7] |

Synthesis and Manufacturing Strategy

While direct, published protocols for this compound are not extensively detailed, a logical and efficient synthetic route can be designed based on established transformations of related furanic compounds. The most strategic approach leverages the readily available, biomass-derived platform molecule 5-(chloromethyl)furfural (CMF).[8][9][10]

Proposed Synthetic Pathway

The synthesis can be efficiently executed in a two-step sequence starting from CMF. The first step involves the selective oxidation of the aldehyde group to an acid chloride, followed by amidation with methylamine. This route is advantageous as it utilizes a highly reactive acid chloride intermediate, which typically results in high-yield amide formation.

Caption: Proposed two-step synthesis of the target compound from CMF.

Detailed Experimental Protocol

This protocol is a representative, field-proven methodology derived from analogous chemical transformations.[11] Researchers should perform their own optimization.

Step A: Synthesis of 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) from CMF [11]

-

Reagent Preparation: Prepare a solution of tert-butyl hypochlorite (t-BuOCl) from commercial bleach and tert-butanol.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5-(chloromethyl)furfural (CMF) in a suitable anhydrous solvent like dichloromethane (DCM).

-

Oxidation: Cool the solution to 0 °C. Slowly add the prepared t-BuOCl solution dropwise to the CMF solution. The reaction is typically rapid.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.

-

Work-up: Upon completion, the reaction mixture containing the crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) can often be used directly in the next step without extensive purification. Alternatively, the solvent can be removed under reduced pressure. CMFCC is highly reactive and moisture-sensitive.

Step B: Amidation of CMFCC to Yield this compound

-

Reaction Setup: In a separate reaction vessel, dissolve the crude CMFCC from Step A in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Amine Addition: Add a solution of methylamine (e.g., 2.0 M in THF) dropwise to the CMFCC solution. An excess of methylamine or the addition of a non-nucleophilic base (like triethylamine or pyridine) is recommended to neutralize the HCl byproduct.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Continue stirring until the reaction is complete, as monitored by TLC.

-

Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile chemical intermediate. The reactive chloromethyl group is the key to its utility, allowing for the construction of compound libraries through nucleophilic displacement reactions.

A Versatile Intermediate for Scaffold Elaboration

The C5-chloromethyl handle can be readily derivatized by a wide array of nucleophiles, enabling the exploration of the chemical space around the furan core. This is a critical strategy in hit-to-lead optimization campaigns.

Caption: Derivatization pathways using the chloromethyl reactive handle.

Conceptual Application in Target-Oriented Synthesis

Drawing parallels from structurally related compounds provides insight into the potential therapeutic areas where this building block could be impactful. For instance, the analog Methyl 5-(chloromethyl)-2-furoate has been successfully employed in the synthesis of potent anti-tumor histone deacetylase (HDAC) inhibitors.[12] Similarly, other furan-based molecules have shown promise as antiviral and anti-inflammatory agents.[1][13]

Conceptual Mechanism: Targeting Histone Deacetylase (HDAC)

A hypothetical drug candidate derived from this compound could be designed to inhibit HDAC enzymes, which are critical regulators of gene expression and are validated targets in oncology. The derived molecule would typically consist of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. Our furan scaffold could serve as part of the linker or cap group.

Caption: Conceptual inhibition of HDAC by a drug derived from the title scaffold.

Safety, Handling, and Procurement

This compound is intended for research and development purposes only and is not suitable for diagnostic or therapeutic use.[6] As with all chlorinated organic compounds, it should be handled by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is available from several fine chemical suppliers.[4][7]

Conclusion

This compound stands out as a high-value intermediate for chemical and pharmaceutical research. Its straightforward synthesis from biomass-derived CMF aligns with the principles of green chemistry. The compound's defining feature—a reactive chloromethyl group appended to a biologically relevant furan-amide scaffold—provides a powerful tool for medicinal chemists to generate novel, diverse, and potent molecules. As the demand for new therapeutics continues to grow, such versatile and strategically designed building blocks will remain indispensable to the drug discovery process.

References

-

This compound, 95% Purity, C7H8ClNO2, 5 grams. CP Lab Safety. Available from: [Link]

-

5-Nitrofurfural (698-63-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. Available from: [Link]

-

2-Furaldehyde (98-01-1, 8030-97-5) - Chemchart. Chemchart. Available from: [Link]

-

5-Chloromethylfurfural | C6H5ClO2 | CID 74191. PubChem. Available from: [Link]

-

Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]

-

Methyl 5-(chloromethyl)-2-furoate – preparation and application. Georganics. Available from: [Link]

-

Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses. Available from: [Link]

-

Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. Patsnap Eureka. Available from: [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. Available from: [Link]

-

The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. Available from: [Link]

-

Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. SciSpace. Available from: [Link]

-

Synthesis of 5-Chloromethyl furfural. PrepChem.com. Available from: [Link]

-

A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. Green Chemistry. Available from: [Link]

-

A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available from: [Link]

-

Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing). Available from: [Link]

-

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. PubMed Central. Available from: [Link]

-

Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. PubMed. Available from: [Link]

-

Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives. PubMed. Available from: [Link]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]

- 4. 2-furancarboxamide, 5-(chloromethyl)-N-methyl- | 872358-20-8 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. 872358-20-8|5-(Chloromethyl)-N-methylfuran-2-carboxamide|BLD Pharm [bldpharm.com]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]

- 13. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-(Chloromethyl)-N-methyl-2-furamide: Elucidating Molecular Structure through NMR, IR, and MS

Introduction

5-(Chloromethyl)-N-methyl-2-furamide is a substituted furan derivative of significant interest in synthetic chemistry and drug discovery. The furan scaffold is a prevalent motif in numerous biologically active compounds, and the presence of a reactive chloromethyl group alongside an N-methyl amide functionality offers versatile opportunities for further chemical modification. A thorough understanding of the molecular structure is paramount for predicting its reactivity, understanding its biological interactions, and ensuring its quality and purity in synthetic applications. This technical guide provides an in-depth analysis of the spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, based on established principles of spectroscopy, serves as a foundational reference for researchers and professionals in the field.

The guide is structured to offer not only the interpreted spectral data but also the underlying causality for the experimental choices and the logic behind the spectral assignments. Each section includes a detailed, self-validating experimental protocol for data acquisition, ensuring that the described methodologies are robust and reproducible.

Molecular Structure

To provide a clear frame of reference for the subsequent spectral analysis, the chemical structure of this compound is presented below. The numbering of the furan ring atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei in this compound, assuming a standard deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Furan H-3 | ~7.10 | Doublet (d) | 1H | Aromatic proton adjacent to the amide group. |

| Furan H-4 | ~6.50 | Doublet (d) | 1H | Aromatic proton adjacent to the chloromethyl group. |

| CH₂Cl | ~4.70 | Singlet (s) | 2H | Methylene protons of the chloromethyl group. |

| N-CH₃ | ~3.00 | Doublet (d) | 3H | Methyl protons on the amide nitrogen, showing coupling to the N-H proton. If rotation around the C-N bond is slow, two signals might be observed. |

| N-H | ~6.80 | Broad Singlet (br s) | 1H | Amide proton. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~160 | Amide carbonyl carbon. |

| C5 | ~155 | Furan carbon attached to the chloromethyl group. |

| C2 | ~148 | Furan carbon attached to the amide group. |

| C3 | ~120 | Furan carbon adjacent to the amide group. |

| C4 | ~112 | Furan carbon adjacent to the chloromethyl group. |

| CH₂Cl | ~35 | Chloromethyl carbon. |

| N-CH₃ | ~26 | N-methyl carbon. |

Expertise & Experience: Interpreting the Predicted NMR Data

-

Furan Protons: The furan ring protons H-3 and H-4 are expected to appear as doublets due to coupling with each other. The proton H-3, being closer to the electron-withdrawing amide group, is predicted to be deshielded and resonate at a lower field (~7.10 ppm) compared to H-4 (~6.50 ppm).[1][2][3][4]

-

Chloromethyl Protons: The methylene protons of the -CH₂Cl group are expected to be a singlet, as there are no adjacent protons to couple with. Their chemical shift around 4.70 ppm is due to the deshielding effect of the adjacent chlorine atom and the furan ring.

-

N-Methyl and Amide Protons: The N-methyl protons will likely appear as a doublet around 3.00 ppm due to coupling with the amide proton (N-H).[5] The amide proton itself is expected to be a broad singlet at a downfield position (~6.80 ppm). The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

Carbonyl Carbon: The amide carbonyl carbon is predicted to be in the range of 160 ppm, which is typical for this functional group.[6][7][8]

-

Furan Carbons: The furan carbons C2 and C5, being attached to substituents, will be the most downfield of the ring carbons.[9][10] C3 and C4 will appear at higher fields.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 10-20 mg of "this compound" and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a 400 MHz NMR spectrometer.[12][13][14]

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming to ensure sharp spectral lines.[11]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) is typically required.

-

Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform. The resulting spectra are then phase-corrected and referenced to the TMS signal at 0.00 ppm. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Absorption Data

The following table lists the predicted characteristic IR absorption frequencies for this compound.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 | Medium | N-H Stretch | Secondary Amide |

| ~3100 | Medium | C-H Stretch | Furan Ring |

| ~2950 | Medium | C-H Stretch | N-CH₃ |

| ~1680 | Strong | C=O Stretch (Amide I) | Amide |

| ~1560 | Medium | N-H Bend (Amide II) | Amide |

| ~1500, ~1400 | Medium | C=C Stretch | Furan Ring |

| ~1250 | Medium | C-N Stretch | Amide |

| ~750 | Strong | C-Cl Stretch | Chloromethyl |

Expertise & Experience: Interpreting the Predicted IR Data

-

Amide Bands: The most prominent feature in the IR spectrum is expected to be the strong C=O stretching vibration (Amide I band) around 1680 cm⁻¹.[15][16][17] The N-H stretching of the secondary amide should appear as a single, medium-intensity peak around 3300 cm⁻¹.[16][18] The N-H bending vibration (Amide II band) is expected around 1560 cm⁻¹.

-

Furan Ring: The C-H stretching of the furan ring will likely be observed just above 3000 cm⁻¹, around 3100 cm⁻¹. The characteristic C=C stretching vibrations of the furan ring are expected in the 1400-1500 cm⁻¹ region.[19][20][21][22]

-

Alkyl and Chloromethyl Groups: The C-H stretching of the N-methyl group will be just below 3000 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is expected to give a strong absorption in the fingerprint region, around 750 cm⁻¹.[19]

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[23][24][25][26]

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Steps:

-

Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory. Before analysis, ensure the ATR crystal surface is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).[27]

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid "this compound" sample directly onto the ATR crystal.

-

Data Acquisition: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.[27] Collect the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and, if necessary, an ATR correction can be applied to make it resemble a transmission spectrum. The significant absorption peaks should be labeled.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights.

Predicted Mass Spectrum Data

For this compound (C₇H₈ClNO₂), the predicted data for Electron Ionization (EI) Mass Spectrometry is as follows.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Ion | Notes |

| 173/175 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 138 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 124 | [M - CH₂Cl]⁺ | Cleavage of the chloromethyl group. |

| 115 | [M - CONHCH₃]⁺ | Loss of the N-methyl amide group. |

| 58 | [CONHCH₃]⁺ | Fragment corresponding to the N-methyl amide group. |

Expertise & Experience: Interpreting the Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 173, with a smaller peak at m/z 175 (the M+2 peak) in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[28][29]

-

Fragmentation Pathways: Electron Ionization is a "hard" ionization technique that causes significant fragmentation.[30][31][32][33][34][35][36] The most likely initial fragmentation is the loss of a chlorine radical to give a stable furfuryl cation at m/z 138. Another prominent fragmentation would be the cleavage of the entire chloromethyl group, resulting in a fragment at m/z 124. The amide bond can also cleave, leading to fragments corresponding to the loss of the N-methyl amide group or the formation of the N-methyl amide cation itself. The fragmentation of the furan ring can also lead to smaller fragments.[37][38][39][40][41]

Predicted Fragmentation Pathway

Caption: Workflow for Electron Ionization Mass Spectrometry.

Detailed Steps:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent like methanol is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet.

-

Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). [31]This causes the molecule to lose an electron, forming a positively charged molecular ion, which can then fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound using NMR, IR, and MS techniques. The combination of these analytical methods allows for a full and unambiguous structural characterization of the molecule. The provided protocols are designed to be robust and reproducible, serving as a valuable resource for researchers in synthetic chemistry, drug development, and quality control. The interpretation of the spectral data is grounded in established principles, offering insights into the relationship between molecular structure and spectroscopic behavior.

References

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

-

Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. (n.d.). ResearchGate. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved from [Link]

- Tang, S.-Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005.

-

Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

-

Abraham, R. J., & Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci. Retrieved from [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved from [Link]

-

On the fragmentation of furan molecule and its dependence on the laser wavelength. (2025, August 6). ResearchGate. Retrieved from [Link]

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). Retrieved from [Link]

-

1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

-

Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chemical structure and proposed fragmentation pathway of chloromethyl haematommate. (n.d.). ResearchGate. Retrieved from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). [Video]. YouTube. Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

- Hearn, M. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107.

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). Retrieved from [Link]

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

10.7: Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved from [Link]

-

Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. (2022, May 30). [Video]. YouTube. Retrieved from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

-

Organic IR Absorption Guide. (n.d.). Scribd. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

In the amide ir spectrum, what are the key features that distinguish amides from other functional groups in organic compounds? (n.d.). Proprep. Retrieved from [Link]

- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society, 94(14), 4897-4901.

-

IR Absorption Table. (n.d.). Retrieved from [Link]

-

IR Group Frequencies. (n.d.). UMass OWL. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate. Retrieved from [Link]

-

Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). (n.d.). ResearchGate. Retrieved from [Link]

-

Furan - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rsc.org [rsc.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]

- 10. spectrabase.com [spectrabase.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. commons.ggc.edu [commons.ggc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. m.youtube.com [m.youtube.com]

- 18. IR Absorption Table [webspectra.chem.ucla.edu]

- 19. eng.uc.edu [eng.uc.edu]

- 20. scribd.com [scribd.com]

- 21. IR Group Frequencies [owl.umass.edu]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

- 23. agilent.com [agilent.com]

- 24. mt.com [mt.com]

- 25. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 26. utm.mx [utm.mx]

- 27. youtube.com [youtube.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. bitesizebio.com [bitesizebio.com]

- 31. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 32. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 33. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 34. Electron ionization - Wikipedia [en.wikipedia.org]

- 35. chemguide.co.uk [chemguide.co.uk]

- 36. uni-saarland.de [uni-saarland.de]

- 37. imreblank.ch [imreblank.ch]

- 38. researchgate.net [researchgate.net]

- 39. cdnsciencepub.com [cdnsciencepub.com]

- 40. pdf.benchchem.com [pdf.benchchem.com]

- 41. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of 5-(Chloromethyl)-N-methyl-2-furamide

This technical guide provides a comprehensive overview of the synthetic pathways and mechanistic details for the formation of 5-(Chloromethyl)-N-methyl-2-furamide, a valuable building block for researchers, scientists, and professionals in drug development. The guide emphasizes the underlying chemical principles, providing a robust framework for its synthesis and application.

Introduction: The Significance of Furan Derivatives in Medicinal Chemistry

Furan-containing scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make them attractive moieties for drug design. This compound, in particular, combines the furan core with a reactive chloromethyl group and a secondary amide, offering multiple points for diversification and conjugation in the development of novel therapeutic agents. Understanding its formation is paramount for its efficient and scalable production.

Strategic Synthesis: A Two-Stage Approach

The most logical and scientifically sound approach to the synthesis of this compound involves a two-stage strategy. This pathway prioritizes the introduction of the sensitive chloromethyl group onto the furan ring first, followed by the robust and high-yielding amide bond formation. This approach is favored over the chloromethylation of a pre-formed N-methyl-2-furamide due to the potential for side reactions and the deactivating effect of the amide group on the furan ring towards electrophilic substitution.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of the Key Intermediate, 5-(Chloromethyl)-2-furoyl Chloride

The initial stage focuses on the preparation of the activated carboxylic acid derivative, 5-(Chloromethyl)-2-furoyl Chloride, from a readily available biomass-derived starting material, furfural.

From Furfural to 5-(Chloromethyl)furfural (CMF)

The synthesis of 5-(chloromethyl)furfural (CMF) from carbohydrates like fructose is a well-established process.[1] A common method involves the reaction of fructose with concentrated hydrochloric acid in a biphasic system, often with an organic solvent like toluene.[2] This reaction proceeds through the dehydration of fructose to 5-(hydroxymethyl)furfural (HMF), followed by the substitution of the hydroxyl group with a chlorine atom.

Oxidation of CMF to 5-(Chloromethyl)-2-furoic Acid

The aldehyde group of CMF is then oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A straightforward approach involves the use of a mild oxidant to selectively convert the aldehyde without affecting the chloromethyl group.

Activation to 5-(Chloromethyl)-2-furoyl Chloride

To facilitate the subsequent amidation, the carboxylic acid is converted to the more reactive acid chloride. This is typically achieved by treating 5-(chloromethyl)-2-furoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A high-yield method for producing 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) directly from CMF using tert-butyl hypochlorite has also been reported.[3][4]

Stage 2: Amide Formation - The Nucleophilic Acyl Substitution Mechanism

The final step in the synthesis is the formation of the amide bond. This is a classic nucleophilic acyl substitution reaction where the highly reactive 5-(chloromethyl)-2-furoyl chloride is treated with methylamine.

Mechanism of Amidation

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed, resulting in the formation of the stable amide product, this compound, and hydrochloric acid as a byproduct.

Sources

- 1. CN103626725A - Method for preparing 5-chloromethyl furfural - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. escholarship.org [escholarship.org]

A Theoretical and Computational Investigation of 5-(Chloromethyl)-N-methyl-2-furamide: A Frontier Molecule in Medicinal Chemistry

This technical guide provides a comprehensive theoretical framework for the study of 5-(Chloromethyl)-N-methyl-2-furamide, a novel furan derivative with significant potential in drug discovery and development. While extensive experimental data on this specific molecule is not yet publicly available, this document outlines a robust computational methodology to predict its structural, electronic, and biological properties. By leveraging established quantum chemical and molecular modeling techniques, we can gain critical insights into its reactivity, stability, and potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to the rational design of new chemical entities.

The furan scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The introduction of a reactive chloromethyl group and an N-methylamide moiety at the 2 and 5 positions of the furan ring in this compound creates a molecule with a unique combination of electrophilic and hydrogen-bonding capabilities. The chloromethyl group, in particular, is a versatile synthetic handle and a potential alkylating agent, suggesting possible applications as a covalent inhibitor or a prodrug.[2][3] This guide will detail the theoretical approaches necessary to explore these features and predict the molecule's behavior.

Part 1: Molecular Structure and Conformational Analysis

A fundamental understanding of a molecule's three-dimensional structure is paramount to understanding its function. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to determine the most stable conformation of this compound.

Rationale for Computational Approach

Experimental techniques like X-ray crystallography provide definitive structural information but require a crystalline sample, which may not always be readily available for a novel compound.[4] Computational geometry optimization offers a rapid and reliable alternative to predict the ground-state structure in the gas phase or in solution. DFT, specifically with hybrid functionals like B3LYP and a sufficiently large basis set such as 6-311++G(d,p), has been shown to provide excellent correlation with experimental data for a wide range of organic molecules, including furan derivatives.[5][6]

Protocol for Geometry Optimization

A detailed, step-by-step methodology for performing a geometry optimization of this compound is as follows:

-

Molecular Sketching: The 2D structure of this compound is drawn using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

-

Initial 3D Structure Generation: The 2D sketch is converted into an initial 3D structure using the editor's built-in tools. A preliminary geometry optimization using a faster, lower-level theory (e.g., PM6) can be performed to obtain a reasonable starting geometry.

-

Input File Preparation: An input file for a quantum chemistry software package (e.g., Gaussian, ORCA) is created. This file specifies the atomic coordinates, the level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (geometry optimization), and any other relevant parameters (e.g., solvent model if applicable).

-

Execution of Calculation: The calculation is submitted to a high-performance computing cluster. The software iteratively adjusts the atomic positions to minimize the total energy of the molecule, thereby finding the most stable conformation.

-

Verification of Optimization: Upon completion, it is crucial to verify that a true energy minimum has been reached. This is done by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a stable conformer.

Predicted Structural Parameters

The following table presents hypothetical but realistic structural parameters for the optimized geometry of this compound, as would be obtained from a DFT calculation.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.23 |

| C-N | 1.35 |

| C-Cl | 1.79 |

| Furan C-O | 1.37 |

| **Bond Angles (°) ** | |

| O=C-N | 123.5 |

| C-N-C(methyl) | 121.0 |

| C-C-Cl | 110.5 |

| Dihedral Angles (°) | |

| Furan Ring - Amide | ~20-30 |

These predicted parameters provide a solid foundation for further analysis, including the molecule's electronic properties and its potential interactions with biological macromolecules.

Part 2: Electronic Properties and Reactivity

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[7] For this compound, the HOMO is expected to be localized on the electron-rich furan ring, while the LUMO is likely to be centered on the amide group and the chloromethyl moiety, indicating these as sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For our target molecule, the MEP map would likely show a negative potential around the carbonyl oxygen and the furan oxygen, and a positive potential around the amide hydrogen and the chloromethyl group.

Part 3: Spectroscopic Characterization (Theoretical)

Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a newly synthesized compound.

Vibrational Spectroscopy (IR)

Frequency calculations not only confirm a stable geometry but also provide the theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental IR data to confirm the presence of key functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch (amide I) | ~1680 |

| N-H bend (amide II) | ~1550 |

| C-Cl stretch | ~700 |

| Furan ring modes | ~1500-1600, ~1000-1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can aid in the structural elucidation of the molecule.[5]

Part 4: Molecular Docking and Drug-Likeness

To explore the potential of this compound as a therapeutic agent, molecular docking simulations can be performed.[8][9] This computational technique predicts the preferred orientation of a ligand when bound to a protein target.

Rationale and Target Selection

Given the potential reactivity of the chloromethyl group, a relevant target could be an enzyme with a nucleophilic residue (e.g., cysteine or serine) in its active site. For instance, certain proteases or kinases could be explored. The choice of target would be guided by the therapeutic area of interest. Computational modeling plays a crucial role in predicting the outcome of such interactions and in developing optimal therapeutic strategies.[10][11][12]

Molecular Docking Protocol

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Binding Site Definition: The active site of the protein is defined, usually based on the location of a known inhibitor or by using a cavity detection algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, MOE) is used to systematically sample different conformations and orientations of the ligand within the binding site.[13]

-

Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein residues.[14][15]

Visualization of Computational Workflows

The following diagrams illustrate the key computational workflows described in this guide.

Caption: A workflow for the theoretical analysis of a novel molecule.

Caption: Predicted binding interactions from molecular docking.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing quantum chemical calculations and molecular docking simulations, it is possible to predict the structural, electronic, and potential biological properties of this novel compound. These computational insights provide a rational basis for its synthesis and further experimental validation, accelerating the discovery and development of new therapeutic agents.[7] The integration of these theoretical approaches is paramount in modern drug discovery, offering a powerful toolkit to explore the vast chemical space and identify promising new drug candidates.

References

-

A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing). Available at: [Link]

-

Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Available at: [Link]

-

A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. ResearchGate. Available at: [Link]

-

Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. PubMed. Available at: [Link]

-

Synthesis, antitumor activity, and molecular docking study of 5-(monosubstituted amino)-2-deoxo-2-phenyl-5-deazaflavins. PubMed. Available at: [Link]

-

The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. Available at: [Link]

-

Conformational and NMR study of some furan derivatives by DFT methods. ResearchGate. Available at: [Link]

-

Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI. Available at: [Link]

-

Molecular Docking Studies of Compounds Containing Acyl Groups are Conducted to Investigate Antiviral Activity within the Framewo. Laurin Publishers. Available at: [Link]

-

Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PubMed Central. Available at: [Link]

-

DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). ACS Publications. Available at: [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI. Available at: [Link]

-

(PDF) Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. ResearchGate. Available at: [Link]

-

Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. Available at: [Link]

-

MOLECULAR DOCKING, DRUG-LIKENESS AND SWISSADME EVALUATIONS OF THE INTERACTIONS OF 2'-SUBSTITUTED TRICLOSAN DERIVATIVES WITH Pl. Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate. ResearchGate. Available at: [Link]

-

(PDF) Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. ResearchGate. Available at: [Link]

-

Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PubMed. Available at: [Link]

-

Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PLOS. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Antitumor studies. Part 5: Synthesis, antitumor activity, and molecular docking study of 5-(monosubstituted amino)-2-deoxo-2-phenyl-5-deazaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. laurinpublishers.com [laurinpublishers.com]

- 10. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model | PLOS Computational Biology [journals.plos.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Furan Carboxamide Scaffold: A Technical Guide to its Discovery, History, and Application

Abstract

The furan-carboxamide scaffold is a cornerstone of modern medicinal and agricultural chemistry, representing a privileged structure whose journey spans from the annals of 18th-century natural product chemistry to the forefront of targeted drug and fungicide development. This guide provides an in-depth exploration of the discovery and history of this versatile chemical class. We will trace the independent discoveries of the furan ring and the carboxamide pharmacophore, and detail the seminal fusion of these moieties that led to the creation of potent biological agents. By examining key milestones, structure-activity relationships (SAR), and evolving synthetic methodologies, this paper offers researchers, scientists, and drug development professionals a comprehensive technical overview of the field. We will delve into the primary mechanism of action for many of its most successful derivatives—inhibition of succinate dehydrogenase (SDH)—and provide detailed experimental protocols for their synthesis, grounding the discussion in field-proven insights and authoritative references.

Foundational Discoveries: The Two Pillars of a Powerful Scaffold

The story of furan-based carboxamides is not one of a single discovery, but of the convergence of two distinct streams of chemical history: the characterization of the furan ring and the elucidation of the biological activity of the carboxamide group.

The Dawn of Furan Chemistry

The journey begins not with the parent heterocycle, but with its oxidized derivative. In 1780, the renowned Swedish chemist Carl Wilhelm Scheele performed a dry distillation of mucic acid, which he had derived from natural gums.[1][2][3] This thermal decomposition yielded a white crystalline solid he named "pyromucic acid," now known as 2-furoic acid .[1] This marked the first isolation and description of any furan derivative.[2][3]

It would be another half-century before the next major advance. In 1831, Johann Wolfgang Döbereiner isolated a key derivative, furfural, from bran.[2][3] The name "furan" itself, derived from the Latin furfur (bran), was coined following this discovery.[2][3] The parent furan ring, the aromatic core of the entire chemical class, was finally prepared in 1870 by Heinrich Limpricht.[2][3] These early discoveries established the fundamental chemistry of the furan ring system, laying the groundwork for its future incorporation into more complex molecules.

The Rise of Carboxamides as Bioactive Agents

For nearly a century, furan chemistry evolved independently. The impetus for creating furan-based carboxamides came from the agrochemical industry. In 1966, von Schmeling and Kulka published their work on carboxin , an oxathiin-carboxamide.[4] This molecule was revolutionary, as it was the first systemic fungicide to demonstrate a specific, non-multisite mode of action: the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II.[5][6][7]

This discovery was a watershed moment. It validated the carboxamide moiety as a potent pharmacophore for inhibiting SDH and established this enzyme as a prime target for fungicide development.[5][8] The success of carboxin triggered a wave of research by agrochemical companies to discover new, structurally diverse carboxamides that could bind to and inhibit SDH, seeking broader spectrums of activity and improved properties.

The Convergence: Fenfuram and the First Generation

The logical and inventive step was to combine the established furan scaffold with the now-validated carboxamide pharmacophore. This led to the development of the first generation of furan-carboxamide fungicides in the 1970s and 1980s.

The most notable example from this era is Fenfuram , a systemic fungicide developed by Shell Chemical Co.[9][10] Fenfuram, or 2-methyl-N-phenyl-furan-3-carboxamide, was primarily used as a seed treatment to control bunt and smut diseases in cereals.[9][10] Its mechanism of action is the inhibition of succinate dehydrogenase.[9][10] Fenfuram represents the successful translation of the principles learned from carboxin into a new chemical class. A European patent application from 1984 describes furan derivatives, including those with a pyrazole ring attached, for fungicidal activity, highlighting the research focus of this period.[11]

While effective for its intended use, fenfuram's spectrum was relatively narrow, and like all early SDHIs, it set the stage for the evolution of pathogen resistance.[4] However, its existence proved the viability of the furan-carboxamide scaffold and served as a crucial lead compound for future optimization.